6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine
Overview
Description
6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine is a bicyclic amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which includes an ethoxy group and an amine group. The bicyclic structure imparts distinct physicochemical properties, making it a valuable scaffold in medicinal chemistry and other applications.
Mechanism of Action
Target of Action
The primary targets of 6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
The mode of action of 6-Ethoxy-3-azabicyclo[31It has been synthesized and incorporated into the structure of the antihistamine drug rupatidine instead of the pyridine fragment . This suggests that it may interact with histamine receptors or other targets associated with allergic responses .
Biochemical Pathways
The specific biochemical pathways affected by 6-Ethoxy-3-azabicyclo[31As research progresses, it is expected that the compound’s effects on various biochemical pathways will be elucidated .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Preliminary studies suggest that it may have a dramatic improvement in physicochemical properties when incorporated into the structure of the antihistamine drug Rupatidine .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Ethoxy-3-azabicyclo[31Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired bicyclic amine structure . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures and solvent conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography. The scalability of the reduction process and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can be achieved using strong reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the ethoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Incorporated into the structure of antihistamine drugs to improve their physicochemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine can be compared to other bicyclic amines and bioisosteres:
Bicyclo[3.1.1]heptanes: Similar core structure but without the ethoxy and amine groups.
Pyridines: Aromatic analogs with different electronic properties.
Bicyclo[2.2.2]octanes: Larger ring system with different spatial arrangement.
The uniqueness of this compound lies in its specific substitution pattern and the resulting physicochemical properties, which make it a valuable scaffold in various applications .
Properties
IUPAC Name |
6-ethoxy-3-azabicyclo[3.1.1]heptan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-11-8-6-3-7(8)5-10(9)4-6/h6-8H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEQLPPCDXZKPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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